Ufenamate

Description

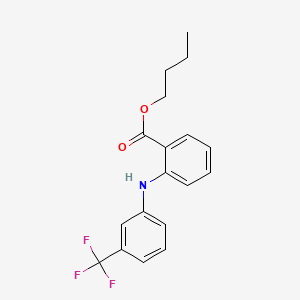

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-[3-(trifluoromethyl)anilino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLSRXWHEBFHNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867269 |

Source

|

| Record name | Butyl flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67330-25-0 |

Source

|

| Record name | Ufenamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67330-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ufenamate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067330250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UFENAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z7O7C1SLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ufenamate's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ufenamate, a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, exerts its therapeutic effects through a multi-faceted mechanism centered on the inhibition of key inflammatory signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms of ufenamate, with a focus on its role as an inhibitor of cyclooxygenase (COX) and potentially lipoxygenase (LOX) enzymes. We will detail its impact on the arachidonic acid cascade, downstream effects on pro-inflammatory mediators, and its potential influence on the NF-κB signaling pathway. This document is intended to be a comprehensive resource, incorporating quantitative data for related compounds, detailed experimental protocols, and visual diagrams of the core signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Dual Inhibition of Eicosanoid Synthesis

Ufenamate's primary anti-inflammatory activity stems from its inhibition of enzymes involved in the arachidonic acid cascade.[1][2] This cascade is responsible for the synthesis of eicosanoids, a class of lipid mediators that play a central role in initiating and propagating inflammation. Ufenamate is understood to inhibit both cyclooxygenase (COX) and, potentially, lipoxygenase (LOX) pathways.

Inhibition of Cyclooxygenase (COX) Pathway

Like other NSAIDs, ufenamate is a known inhibitor of both COX-1 and COX-2 isoforms.[1][2]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric mucosal protection and platelet aggregation.[1]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[1]

By inhibiting COX-1 and COX-2, ufenamate effectively reduces the production of prostaglandins (PGs), such as PGE2, which are potent mediators of vasodilation, increased vascular permeability, and pain sensitization.[1][2] One source suggests that ufenamate may be more selective towards COX-2, which would theoretically offer a better safety profile with respect to gastrointestinal side effects.[2]

Potential Inhibition of 5-Lipoxygenase (5-LOX) Pathway

Evidence from related fenamate compounds suggests that ufenamate may also act as a dual inhibitor by targeting the 5-lipoxygenase (5-LOX) pathway. 5-LOX is the key enzyme in the synthesis of leukotrienes (LTs), another class of potent pro-inflammatory mediators. Leukotrienes, such as LTB4, are powerful chemoattractants for neutrophils and other immune cells, and they contribute to bronchoconstriction and increased vascular permeability. A dual inhibition of both COX and LOX pathways would provide a broader anti-inflammatory effect compared to COX inhibition alone.

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by ufenamate.

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of Ufenamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ufenamate, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its analgesic and anti-inflammatory properties. As a derivative of anthranilic acid, its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. This technical guide provides a comprehensive overview of the chemical structure of ufenamate and a detailed exposition of its synthesis pathway, tailored for professionals in the fields of chemical and pharmaceutical research and development.

Chemical Structure of Ufenamate

Ufenamate is chemically known as butyl 2-[3-(trifluoromethyl)anilino]benzoate.[1] It is the butyl ester of flufenamic acid. The key structural features include an anthranilic acid core, an N-aryl substitution with a trifluoromethyl group at the meta position of the aniline ring, and a butyl ester functional group.

| Identifier | Value |

| IUPAC Name | butyl 2-[3-(trifluoromethyl)anilino]benzoate[1] |

| Molecular Formula | C18H18F3NO2[1] |

| Molecular Weight | 337.34 g/mol [2] |

| CAS Number | 67330-25-0[1] |

| SMILES | CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F[1] |

| InChI | InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20,21)/h4-10,12,22H,2-3,11H2,1H3[1] |

Synthesis Pathway of Ufenamate

The synthesis of ufenamate is a two-step process that begins with the formation of its precursor, flufenamic acid, followed by an esterification reaction to yield the final product.

Step 1: Synthesis of Flufenamic Acid via Ullmann Condensation

The core of the ufenamate molecule is assembled through a copper-catalyzed N-arylation reaction known as the Ullmann condensation, or more specifically, the Goldberg reaction for C-N bond formation.[3] This reaction involves the coupling of an aryl halide with an amine. In the synthesis of flufenamic acid, 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) is reacted with 3-(trifluoromethyl)aniline in the presence of a copper catalyst and a base.

Caption: Ullmann condensation for the synthesis of flufenamic acid.

Step 2: Esterification of Flufenamic Acid

The second step involves the esterification of the carboxylic acid group of flufenamic acid with n-butanol to form the butyl ester, ufenamate. This reaction is typically catalyzed by a strong acid.

Caption: Esterification of flufenamic acid to yield ufenamate.

Experimental Protocols

The following are representative experimental protocols for the synthesis of ufenamate, based on established chemical literature.

Synthesis of Flufenamic Acid (Ullmann Condensation)

Materials:

-

2-Chlorobenzoic acid

-

3-(Trifluoromethyl)aniline

-

Potassium carbonate (K2CO3)

-

Copper powder (catalyst)

-

n-Amyl alcohol (solvent)

Procedure: A Chinese patent describes a method where 2-chlorobenzoic acid, 3-(trifluoromethyl)aniline, and potassium carbonate are reacted in a molar ratio of approximately 1:1-5:0.5-1.[4] Excess 3-(trifluoromethyl)aniline can also serve as the solvent.[4] The mixture is heated in the presence of a copper catalyst (0.1-3% by weight of 2-chlorobenzoic acid).[4] A similar procedure using 2-bromobenzoic acid and 3-aminobenzotrifluoride in n-butanol with K2CO3 and Cu powder at 120°C for 4 hours has been reported to yield flufenamic acid.[5]

After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl). The crude flufenamic acid is then collected by filtration, washed with water, and can be further purified by recrystallization.

Synthesis of Ufenamate (Esterification)

Materials:

-

Flufenamic acid

-

n-Butanol

-

Sulfuric acid (H2SO4, catalyst)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure: A general procedure for esterification involves dissolving flufenamic acid in an excess of n-butanol, which also serves as the reactant.[5] A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution. The reaction mixture is then heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature. The excess n-butanol can be removed under reduced pressure. The residue is then dissolved in an organic solvent and washed successively with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ufenamate. Further purification can be achieved by column chromatography.

Quantitative Data

| Reaction Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature | Reaction Time | Yield |

| Flufenamic Acid Synthesis | 2-Bromobenzoic acid, 3-Aminobenzotrifluoride | K2CO3, Cu | n-Butanol | 120°C | 4 h | 38%[5] |

| Ufenamate Synthesis | Flufenamic acid, n-Butanol | H2SO4 (catalytic) | n-Butanol | Reflux | - | - |

Note: The yield for the esterification step is not explicitly reported in the reviewed literature for the synthesis of ufenamate but is expected to be high under standard Fischer esterification conditions.

Logical Workflow for Ufenamate Synthesis

Caption: Overall workflow for the synthesis and purification of ufenamate.

References

- 1. Ufenamate | C18H18F3NO2 | CID 5632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. CN1152005C - A kind of preparation method of flufenamic acid - Google Patents [patents.google.com]

- 5. richardbeliveau.org [richardbeliveau.org]

The Percutaneous Journey of Ufenamate: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ufenamate, a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid class, is utilized in topical formulations for its localized anti-inflammatory and analgesic effects. A key advantage of topical administration is the direct delivery of the active pharmaceutical ingredient to the target site, which maximizes therapeutic efficacy while minimizing systemic exposure and associated adverse effects.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of topically applied ufenamate, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways. While extensive in vivo pharmacokinetic data in humans remains limited in publicly available literature, this guide synthesizes the available preclinical data to offer valuable insights for researchers and professionals in drug development.

Mechanism of Action

Ufenamate exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] By blocking COX enzymes, ufenamate effectively reduces the synthesis of these pro-inflammatory prostaglandins at the site of application.[1]

Figure 1: Simplified signaling pathway of Ufenamate's mechanism of action.

In Vitro Skin Penetration

The primary determinant of a topical drug's efficacy is its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach the target tissues in the epidermis and dermis. An in vitro study by Iino et al. (2018) provides the most detailed quantitative data on the skin penetration of ufenamate.

Experimental Protocol: In Vitro Skin Penetration Study

This section outlines the methodology used in the pivotal in vitro skin penetration study of ufenamate.

Figure 2: Experimental workflow for the in vitro skin penetration study of ufenamate.

Key Methodological Details:

-

Skin Model: Yucatan micropig skin was utilized as it is a well-established model for human skin permeation studies.[2]

-

Skin Conditions: To simulate various clinical scenarios, three skin conditions were investigated: intact, stripped (to mimic skin with a compromised stratum corneum), and delipidized (to represent dry skin with reduced intercellular lipids).[2]

-

Formulations: Ufenamate (5%) was prepared in two simplified vehicles: liquid paraffin (LP) as an oily vehicle and an aqueous solution with 3% polysorbate 80 (TO) as a surfactant-containing vehicle.[2]

-

Diffusion Apparatus: Modified Franz-type diffusion cells were used to measure the penetration of ufenamate into the different skin layers.[2] The receptor phase consisted of a pH 7.1 phosphate-buffered solution.[2]

-

Dosing: A practical dose of 2 µL/cm² was applied to the skin surface.[3]

-

Sampling and Analysis: After incubation periods of 4 and 48 hours, the skin was separated into the stratum corneum, epidermis, and dermis. The amount of ufenamate in each layer was then extracted and quantified using an appropriate analytical method (details of the specific analytical method were not provided in the source).

Quantitative Data: Ufenamate Penetration into Skin Layers

The following tables summarize the quantitative findings from the in vitro skin penetration study.

Table 1: Amount of Ufenamate in Different Skin Layers of Intact Skin After 48 Hours of Application (µg/cm²)

| Vehicle | Stratum Corneum | Epidermis | Dermis |

| Liquid Paraffin (LP) | ~20 | ~4 | ~1 |

| Water with Polysorbate 80 | ~100 | ~20 | ~5 |

Data are approximate values derived from graphical representations in Iino et al. (2018).[2]

Table 2: Amount of Ufenamate in the Epidermis under Different Skin Conditions and with Different Vehicles After 48 Hours of Application (µg/cm²)

| Skin Condition | Liquid Paraffin (LP) | Water with Polysorbate 80 |

| Intact | ~4 | ~20 |

| Stripped | ~20 | ~200 |

| Delipidized | ~2 | ~5 |

Data are approximate values derived from graphical representations in Iino et al. (2018).[2]

Key Findings from In Vitro Studies:

-

Vehicle Influence: The aqueous vehicle with a surfactant resulted in significantly higher penetration of ufenamate into all skin layers compared to the oily liquid paraffin vehicle.[2][3] This is attributed to the higher thermodynamic activity of the poorly soluble ufenamate in the aqueous vehicle.[2]

-

Impact of Skin Barrier Integrity: Removal of the stratum corneum (stripped skin) dramatically increased ufenamate penetration, highlighting the barrier function of this layer.[2]

-

Effect of Delipidization: In delipidized skin, representing dry skin conditions, the penetration of the highly lipophilic ufenamate was significantly reduced with both vehicles.[2][3] This suggests that intercellular lipids are a crucial pathway for the penetration of lipophilic drugs like ufenamate.[2]

-

Systemic Absorption: In this in vitro model, ufenamate was not detected in the receptor phase, which simulates the systemic circulation.[2] This indicates that under these experimental conditions, systemic absorption is very low.

In Vivo Pharmacokinetics and Bioavailability

Currently, there is a paucity of publicly available, detailed in vivo pharmacokinetic studies on topical ufenamate in either animal models or humans. General statements in the literature suggest that systemic absorption is minimal, which is a desirable characteristic for a topically acting drug to reduce the risk of systemic side effects.[1]

General Principles of Topical Pharmacokinetics

The systemic absorption of a topically applied drug is a multi-step process.

Figure 3: Logical flow of topical drug absorption and distribution.

Key pharmacokinetic parameters that would be determined in in vivo studies include:

-

Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the bloodstream.

-

Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.

-

AUC (Area Under the Curve): A measure of the total systemic exposure to the drug over time.

-

Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

-

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

For topical drugs, these parameters are influenced by factors such as the physicochemical properties of the drug, the formulation, the integrity of the skin barrier, the application site, and the duration of application.

Metabolism and Excretion

Analytical Methodologies

The quantification of ufenamate in biological matrices such as skin layers and plasma is crucial for pharmacokinetic studies. While the specific method used in the key in vitro study was not detailed, various analytical techniques are suitable for the determination of NSAIDs in biological samples. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as ultraviolet (UV) or mass spectrometry (MS), is a common and robust method for such analyses, offering high sensitivity and selectivity.

Conclusion and Future Directions

The available in vitro data provides valuable insights into the skin penetration of topical ufenamate, demonstrating the significant influence of the vehicle and the integrity of the skin barrier. The findings support the principle of low systemic absorption for this topical NSAID. However, to provide a complete pharmacokinetic profile and to fully assess the systemic safety of topical ufenamate, further in vivo studies in both preclinical models and human subjects are warranted. Such studies would need to employ highly sensitive analytical methods to accurately quantify the low systemic concentrations of ufenamate. Future research should focus on determining key in vivo pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) and elucidating the metabolic pathways and excretion routes of topically administered ufenamate. This information will be invaluable for optimizing formulation development, refining dosing regimens, and ensuring the continued safe and effective clinical use of topical ufenamate.

References

- 1. What is Ufenamate used for? [synapse.patsnap.com]

- 2. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles [jstage.jst.go.jp]

- 3. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

The Genesis of a Topical Anti-Inflammatory: An In-depth History of Ufenamate's Discovery and Development

Abstract

Ufenamate (butyl flufenamate), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, has been a therapeutic option for inflammatory dermatological conditions for several decades. This technical guide provides a comprehensive overview of the initial discovery and development history of Ufenamate, with a focus on its synthesis, mechanism of action, and early preclinical and clinical evaluations. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts.

Introduction: The Need for Novel Topical Anti-Inflammatory Agents

In the mid to late 20th century, the demand for effective and well-tolerated topical treatments for inflammatory skin diseases such as eczema and various forms of dermatitis was on the rise. While topical corticosteroids were the standard of care, concerns regarding their side effects with long-term use spurred the search for non-steroidal alternatives. This environment of therapeutic need set the stage for the development of new classes of anti-inflammatory compounds, including the fenamates, a group of anthranilic acid derivatives.

Initial Discovery and Synthesis

Ufenamate, chemically known as butyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate, was first developed in Japan. Research and development efforts were spearheaded by scientists at Mitsubishi Tanabe Pharma Corporation. The initial synthesis of Ufenamate was part of a broader exploration of flufenamic acid esters aimed at identifying compounds with potent anti-inflammatory activity and a favorable safety profile for topical application. The first approval of Ufenamate was in Japan on October 6, 1982, for the treatment of acute and chronic eczema, various forms of dermatitis (including contact, atopic, and seborrheic), and other inflammatory skin conditions.

Synthesis Pathway

Figure 1: Generalized synthesis pathway for Ufenamate.

Mechanism of Action

Ufenamate exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

Signaling Pathway

Figure 2: Ufenamate's mechanism of action via COX inhibition.

Beyond COX inhibition, Ufenamate has been shown to possess membrane-stabilizing properties. This contributes to its anti-inflammatory effects by preventing the release of pro-inflammatory mediators from cellular compartments. Additionally, some studies suggest that Ufenamate exhibits antioxidant properties, which can help mitigate tissue damage caused by reactive oxygen species during inflammation.

Preclinical Development

The preclinical evaluation of Ufenamate was crucial in establishing its anti-inflammatory efficacy and safety for topical use. A key model used in these early studies was the carrageenan-induced paw edema model in rats, a standard for assessing the acute anti-inflammatory activity of NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A Japanese patent for a Ufenamate-containing preparation describes a method for evaluating its anti-inflammatory action, which is representative of the protocols used during its development.

Objective: To determine the anti-inflammatory effect of a topical Ufenamate preparation by measuring its ability to suppress edema induced by carrageenan in rat paws.

Animals: Male rats (Wistar or similar strain), typically grouped with six animals per treatment.

Methodology:

-

Baseline Measurement: The volume of the rat's hind paw is measured using a plethysmometer.

-

Test Substance Application: A specified amount (e.g., 50 mg) of the test preparation (Ufenamate formulation) is applied topically to the paw. Applications may be repeated at set intervals (e.g., 3, 2, and 1 hour) before the induction of inflammation.

-

Induction of Inflammation: A 1% solution of carrageenan (0.1-0.2 mL) is injected subcutaneously into the plantar surface of the paw.

-

Edema Measurement: The paw volume is measured at regular intervals (e.g., every hour for up to 5 hours) after the carrageenan injection.

-

Calculation of Edema Rate: The percentage of swelling (edema rate) is calculated relative to the baseline paw volume. The inhibition of edema by the test substance is compared to a control group (vehicle only).

Figure 3: Workflow for the carrageenan-induced paw edema assay.

Preclinical Efficacy Data

While specific quantitative data from the original preclinical studies are not widely published in readily accessible literature, the approval for clinical use indicates that Ufenamate demonstrated statistically significant anti-inflammatory effects in such models. The table below is a representative summary of the expected outcomes from these types of studies.

| Parameter | Vehicle Control | Ufenamate Formulation | Significance |

| Peak Paw Edema (%) | 60 - 80% | 20 - 40% | p < 0.05 |

| Inhibition of Edema (%) | 0% | 40 - 60% | N/A |

Table 1: Representative data from carrageenan-induced paw edema model for Ufenamate.

Early Clinical Development

Following successful preclinical evaluation, Ufenamate entered clinical trials to assess its efficacy and safety in human subjects with inflammatory skin conditions. These early trials were instrumental in gaining regulatory approval.

Study Design and Outcomes

Early clinical trials for topical dermatological agents like Ufenamate typically involved randomized, double-blind, vehicle-controlled studies in patients with conditions such as atopic dermatitis or contact dermatitis.

Primary Endpoints:

-

Investigator's Global Assessment (IGA) of disease severity.

-

Reduction in total sign scores (e.g., erythema, pruritus, induration).

-

Patient-reported outcomes, such as reduction in itch.

Secondary Endpoints:

-

Incidence of adverse events, particularly local skin reactions.

While the detailed results of the pivotal trials from the early 1980s are not extensively documented in current databases, the successful registration and long-standing clinical use of Ufenamate in Japan and other regions confirm a positive risk-benefit profile was established. The primary findings would have demonstrated a statistically significant improvement in the signs and symptoms of eczema and dermatitis compared to the vehicle control, with a low incidence of local adverse effects.

| Clinical Outcome | Vehicle Control | Topical Ufenamate | Significance |

| IGA Success (Clear/Almost Clear) | 10 - 20% | 40 - 60% | p < 0.05 |

| Mean Reduction in Pruritus Score | 1.0 - 1.5 points | 2.5 - 3.5 points | p < 0.05 |

| Incidence of Local Adverse Events | 2 - 4% | 3 - 5% | Not Significant |

Table 2: Illustrative summary of expected outcomes from early clinical trials of Ufenamate.

Conclusion

The initial discovery and development of Ufenamate by Mitsubishi Tanabe Pharma Corporation in the late 1970s and early 1980s marked a significant contribution to the portfolio of non-steroidal topical anti-inflammatory agents. Its development, from synthesis as a flufenamic acid ester to its evaluation in preclinical models and confirmation of efficacy and safety in clinical trials, followed a rigorous pathway. Ufenamate's primary mechanism of action through COX inhibition, supplemented by membrane-stabilizing effects, provided a much-needed therapeutic alternative for the management of inflammatory dermatoses. This guide has synthesized the available historical information to provide a technical overview for the scientific community, underscoring the foundational research that brought this compound from the laboratory to clinical practice.

Ufenamate Solubility Profile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ufenamate, the butyl ester of flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) utilized topically for its analgesic and anti-inflammatory properties.[1] Its efficacy and formulation development are intrinsically linked to its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the available solubility data for ufenamate in common laboratory solvents, oils, and buffer systems. Furthermore, it outlines a detailed experimental protocol for determining its solubility and presents a visual workflow to aid researchers in their experimental design.

Ufenamate is characterized as a highly lipophilic compound, a factor that dictates its solubility profile.[2] Understanding this profile is crucial for the rational design of dosage forms, ensuring optimal drug delivery and bioavailability.

Quantitative Solubility Data

| Solvent/System | Ufenamate Solubility | Remarks |

| Polar Protic Solvents | ||

| Water | Insoluble / Poorly Soluble[2][3] | Ufenamate's high lipophilicity results in very low aqueous solubility. |

| Ethanol | Data not available | The structurally similar etofenamate has a solubility of approx. 50 mg/mL.[4] Flufenamic acid has a solubility of approx. 11 mg/mL.[5] Ufenamate is expected to be soluble in ethanol. |

| Methanol | Data not available | Flufenamic acid is described as freely soluble in methanol.[6] Ufenamate is expected to be soluble in methanol. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | ≥ 44 mg/mL[7][8], 55 mg/mL[9] | Ufenamate exhibits good solubility in DMSO. |

| Acetone | Data not available | No direct data found. Given its properties, it is likely to be soluble. |

| Acetonitrile | Data not available | No direct data found. |

| Oils and Lipids | ||

| Oils (General) | Freely Soluble[2][3] | Described as freely soluble in various research articles. |

| Liquid Paraffin, Isopropyl Myristate, Isocetyl Stearate | Soluble at 5% (w/w)[10] | A study successfully prepared 5% mixtures, indicating solubility at this concentration. |

| Aqueous Buffer Systems | ||

| Phosphate-Buffered Saline (PBS) pH 7.2 | Data not available | The related compound etofenamate is sparingly soluble in aqueous buffers, with a solubility of approx. 0.1 mg/mL in a 1:5 ethanol:PBS solution.[4] Flufenamic acid has a solubility of approx. 50 µg/mL in PBS pH 7.2.[5] |

| Phosphate Buffer pH 7.4 | Data not available | Flufenamic acid has a reported solubility of >42.2 µg/mL at this pH.[11] Mefenamic acid, another fenamate, shows increased solubility with increasing pH.[12] |

Experimental Protocols

A precise determination of ufenamate's solubility is critical for research and development. The shake-flask method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.[13]

Protocol: Determination of Ufenamate Solubility using the Shake-Flask Method

1. Materials and Equipment:

-

Ufenamate (as a solid)[14]

-

Selected solvents (e.g., ethanol, methanol, acetone, acetonitrile, various oils, and pH buffers)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid ufenamate to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the samples to stand undisturbed for a short period to permit the settling of excess solid.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of ufenamate of known concentrations in the respective solvent.

-

Develop a suitable HPLC method for the quantification of ufenamate. A reverse-phase C18 column is often appropriate for such compounds. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.

-

Set the UV detector to a wavelength where ufenamate exhibits maximum absorbance.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the solubility experiments (appropriately diluted if necessary) and determine the concentration of ufenamate from the calibration curve.

-

3. Data Analysis:

-

The concentration obtained from the HPLC analysis represents the equilibrium solubility of ufenamate in the specific solvent at the experimental temperature.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of ufenamate.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles [jstage.jst.go.jp]

- 3. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Ufenamate |CAS:67330-25-0 Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ufenamate | TargetMol [targetmol.com]

- 10. Influence of Characteristics of Oily Vehicle on Skin Penetration of Ufenamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chalcogen.ro [chalcogen.ro]

- 13. selleckchem.com [selleckchem.com]

- 14. Ufenamate | CymitQuimica [cymitquimica.com]

Investigating the Membrane-Stabilizing Properties of Ufenamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ufenamate, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, exerts its therapeutic effects through a multi-faceted mechanism of action. While its primary role as a cyclooxygenase (COX) inhibitor is well-established, its ability to stabilize cellular membranes contributes significantly to its anti-inflammatory and analgesic properties. This technical guide provides an in-depth exploration of the membrane-stabilizing effects of Ufenamate. It details experimental protocols for quantifying this activity, presents a framework for data analysis, and illustrates the underlying molecular interactions and their place in the broader anti-inflammatory signaling cascade. This document is intended to serve as a comprehensive resource for researchers investigating the pharmacological profile of Ufenamate and other NSAIDs with similar membrane-interacting properties.

Introduction: The Role of Membrane Stabilization in Anti-Inflammatory Action

Cellular membranes, particularly those of lysosomes and erythrocytes, play a crucial role in the inflammatory process. Lysosomal enzymes, when released, can cause significant tissue damage and amplify the inflammatory cascade. The stabilization of these membranes is a key mechanism by which certain anti-inflammatory drugs mitigate these effects.[1] Ufenamate, in addition to inhibiting prostaglandin synthesis, is understood to possess membrane-stabilizing properties that prevent the release of pro-inflammatory mediators.[2] This biophysical interaction with the lipid bilayer alters membrane fluidity and permeability, contributing to the overall therapeutic profile of the drug.[2][3]

Quantitative Analysis of Membrane-Stabilizing Activity

The membrane-stabilizing activity of a compound can be quantified using in vitro models, most commonly the red blood cell (RBC) hemolysis assay. This assay is based on the principle that stabilizing the RBC membrane protects it from lysis induced by heat or hypotonic stress.[1][4] The extent of hemolysis is measured spectrophotometrically by the amount of hemoglobin released into the supernatant.

While specific quantitative data for Ufenamate is not extensively available in public literature and would require experimental determination, the following tables provide a template for presenting such data.

Table 1: Heat-Induced Hemolysis Inhibition by Ufenamate

| Concentration (µg/mL) | Absorbance (540 nm) | % Inhibition of Hemolysis | IC50 (µg/mL) |

| Control (Heat-induced) | Value | 0 | \multirow{6}{*}{Calculated Value} |

| Ufenamate 50 | Value | Value | |

| Ufenamate 100 | Value | Value | |

| Ufenamate 200 | Value | Value | |

| Ufenamate 400 | Value | Value | |

| Standard (e.g., Diclofenac) | Value | Value |

Table 2: Hypotonicity-Induced Hemolysis Inhibition by Ufenamate

| Concentration (µg/mL) | Absorbance (540 nm) | % Inhibition of Hemolysis | IC50 (µg/mL) |

| Control (Hypotonic) | Value | 0 | \multirow{6}{*}{Calculated Value} |

| Ufenamate 50 | Value | Value | |

| Ufenamate 100 | Value | Value | |

| Ufenamate 200 | Value | Value | |

| Ufenamate 400 | Value | Value | |

| Standard (e.g., Indomethacin) | Value | Value |

Experimental Protocols

Heat-Induced Red Blood Cell Hemolysis Assay

This protocol is designed to assess the ability of Ufenamate to protect red blood cell membranes from heat-induced lysis.

Materials:

-

Fresh human blood

-

Isotonic phosphate-buffered saline (PBS), pH 7.4

-

Ufenamate stock solution

-

Standard anti-inflammatory drug (e.g., Diclofenac)

-

Centrifuge

-

Spectrophotometer

-

Water bath

Procedure:

-

Preparation of Red Blood Cell Suspension:

-

Collect fresh human blood in a tube containing an anticoagulant.

-

Centrifuge the blood at 3000 rpm for 10 minutes.

-

Carefully aspirate the supernatant (plasma and buffy coat).

-

Wash the pelleted red blood cells three times with isotonic PBS, centrifuging and aspirating the supernatant after each wash.

-

Resuspend the packed RBCs in isotonic PBS to make a 10% (v/v) suspension.[5]

-

-

Assay Setup:

-

Prepare a series of dilutions of Ufenamate and the standard drug in isotonic PBS.

-

In a set of centrifuge tubes, add 1.0 mL of the RBC suspension to 1.0 mL of the various drug solutions.

-

For the control, add 1.0 mL of the RBC suspension to 1.0 mL of isotonic PBS.

-

-

Induction of Hemolysis:

-

Incubate all tubes in a water bath at 56°C for 30 minutes.[5]

-

-

Measurement of Hemolysis:

-

After incubation, cool the tubes under running tap water.

-

Centrifuge the tubes at 2500 rpm for 5 minutes.

-

Collect the supernatant and measure the absorbance at 540 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage inhibition of hemolysis is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[5]

-

Hypotonicity-Induced Red Blood Cell Hemolysis Assay

This protocol evaluates the protective effect of Ufenamate against hemolysis caused by osmotic stress.

Materials:

-

Fresh human blood

-

Isotonic PBS, pH 7.4

-

Hypotonic saline (0.25% NaCl)

-

Ufenamate stock solution

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Preparation of Red Blood Cell Suspension:

-

Follow the same procedure as described in section 3.1.1.

-

-

Assay Setup:

-

In a set of centrifuge tubes, add 0.5 mL of the RBC suspension to 5.0 mL of hypotonic saline containing various concentrations of Ufenamate or the standard drug.

-

For the control, add 0.5 mL of the RBC suspension to 5.0 mL of hypotonic saline.

-

-

Induction of Hemolysis:

-

Incubate all tubes at room temperature for 30 minutes.

-

-

Measurement of Hemolysis:

-

Centrifuge the tubes at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant at 540 nm.

-

-

Calculation of Inhibition:

-

Calculate the percentage inhibition of hemolysis as described in section 3.1.5.[4]

-

Visualization of Pathways and Workflows

Ufenamate's Anti-Inflammatory Mechanism

The following diagram illustrates the dual mechanism of action of Ufenamate, targeting both the enzymatic pathway of prostaglandin synthesis and the biophysical properties of the cell membrane.

Caption: Dual anti-inflammatory mechanism of Ufenamate.

Experimental Workflow for Membrane Stabilization Assay

The following diagram outlines the key steps in the experimental workflow for assessing the membrane-stabilizing properties of a test compound like Ufenamate.

Caption: Workflow for RBC membrane stabilization assay.

Conclusion

The membrane-stabilizing properties of Ufenamate represent a significant, albeit less characterized, aspect of its anti-inflammatory mechanism. By directly interacting with and stabilizing cellular membranes, Ufenamate can reduce the release of damaging lysosomal enzymes and other pro-inflammatory mediators, complementing its inhibitory effects on prostaglandin synthesis. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of these membrane-stabilizing effects. Further research to elucidate the precise molecular interactions between Ufenamate and lipid bilayers will enhance our understanding of its pharmacological profile and may inform the development of future anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. INSIGHT INTO NSAID-INDUCED MEMBRANE ALTERATIONS, PATHOGENESIS AND THERAPEUTICS: CHARACTERIZATION OF INTERACTION OF NSAIDS WITH PHOSPHATIDYLCHOLINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effect of Bergapten against Human Erythrocyte Hemolysis and Protein Denaturation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

Ufenamate: A Comprehensive Technical Guide for Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ufenamate, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, has long been utilized for its topical anti-inflammatory and analgesic properties, primarily in the treatment of dermatological conditions. This technical guide delves into the core pharmacology of Ufenamate, exploring its established mechanisms of action and presenting compelling preclinical evidence for its repositioning in novel therapeutic areas. Beyond its well-documented role as a cyclooxygenase (COX) inhibitor, emerging research highlights its potential in promoting bone regeneration and offering photoprotection. This document provides a detailed overview of its biochemical properties, signaling pathways, and experimental data to support further investigation and development of Ufenamate for new clinical applications.

Core Mechanism of Action

Ufenamate's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, Ufenamate effectively reduces the production of pro-inflammatory prostaglandins. Some evidence suggests a degree of selectivity towards COX-2, which is primarily upregulated during inflammatory responses, potentially offering a better safety profile concerning gastrointestinal side effects associated with COX-1 inhibition.[2]

Beyond COX inhibition, Ufenamate exhibits other properties that contribute to its therapeutic effects. These include membrane-stabilizing properties, which help prevent the release of pro-inflammatory mediators, and the modulation of voltage-gated sodium channels, which contributes to its analgesic effects by reducing neuronal excitability.[1] Furthermore, Ufenamate possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) that can exacerbate tissue damage during inflammation.[1]

Signaling Pathway for Anti-Inflammatory Action

The anti-inflammatory effects of Ufenamate are primarily mediated through the inhibition of the COX pathway, a key component of the arachidonic acid cascade.

Established and Investigational Therapeutic Applications

Dermatology

Ufenamate is well-established as a topical treatment for a variety of inflammatory skin conditions. Clinical evidence supports its use in:

-

Eczema (acute and chronic)

-

Contact Dermatitis

-

Atopic Dermatitis

-

Diaper Dermatitis

-

Miliary Rashes

Its topical application allows for localized drug delivery, minimizing systemic exposure and associated side effects.[2]

Novel Application: Bone Healing

Recent preclinical studies have unveiled a novel and promising application for Ufenamate in the promotion of bone healing. A 2022 study demonstrated that topical application of butyl flufenamate ointment significantly accelerated the healing of cranial defects in mice.[3][4]

The underlying mechanism for this effect is the induction of Bone Morphogenetic Protein 2 (BMP2) secretion from skin mesenchymal stem cells.[3][4] BMP2 is a potent osteogenic growth factor crucial for bone formation and repair.[5] This finding suggests a potential therapeutic role for topical Ufenamate in treating superficial fractures and bone defects, offering a safe and convenient adjuvant therapy.[3][4]

The proposed mechanism for Ufenamate-induced bone healing involves the stimulation of BMP2 secretion, which in turn promotes osteoblast differentiation and bone formation.

Novel Application: Photoprotection

Preclinical evidence also suggests a photoprotective role for Ufenamate. Studies have shown that it can reduce the degree of skin erythema and swelling in photoaging models.[6] This effect is attributed to the downregulation of COX-2 expression, which is induced by UVB radiation and contributes to inflammation and skin damage.[6]

Quantitative Data

| Parameter | Value | Compound | Species/System | Reference |

| COX-1 IC50 | Data not available | Ufenamate | - | - |

| COX-2 IC50 | Data not available | Ufenamate | - | - |

| Meclofenamic Acid COX-2 IC50 | 0.06 µM | Meclofenamic Acid | Activated RAW264.7 cells | [7] |

| Flufenamic Acid LD50 (oral) | 249 mg/kg | Flufenamic Acid | Rat | [8][9] |

Experimental Protocols

In Vivo Cranial Defect Healing Model (Mouse)

This protocol is based on the methodology described by Yang et al., 2022.[3][4]

-

Animal Model: Adult male C57BL/6J mice.

-

Surgical Procedure:

-

Anesthetize the mice.

-

Create a full-thickness skin incision over the calvaria.

-

Generate a 5 mm diameter, full-thickness cranial defect in the parietal bone using a dental drill.

-

-

Treatment:

-

Topically apply 0.1 g of butyl flufenamate ointment to the skin overlying the cranial defect daily.

-

A control group receives a placebo ointment.

-

-

Analysis:

-

At designated time points (e.g., 4 and 8 weeks), euthanize the mice.

-

Harvest the calvaria for analysis.

-

Assess bone regeneration using micro-computed tomography (µCT) to quantify bone volume/total volume (BV/TV), bone mineral density (BMD), and trabecular number (Tb.N).

-

Perform histological analysis (e.g., H&E and Masson's trichrome staining) to visualize new bone formation.

-

Conduct immunohistochemistry to detect the expression of osteogenic markers such as BMP2.

-

In Vitro COX Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against COX-1 and COX-2.

-

Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes.

-

Substrate: [1-14C]arachidonic acid.

-

Assay Procedure:

-

Pre-incubate the COX enzyme with varying concentrations of Ufenamate (or control inhibitor) in a suitable buffer.

-

Initiate the reaction by adding the radiolabeled arachidonic acid.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of acid and an organic solvent).

-

Extract the prostanoid products.

-

-

Analysis:

-

Separate the radiolabeled prostanoid products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formation using a scintillation counter or other appropriate detector.

-

Calculate the percentage of inhibition at each Ufenamate concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.[7]

-

Potential for Novel Therapeutic Applications: Future Directions

Rheumatology

Given that other fenamates are used in the treatment of rheumatic disorders, there is a rationale for investigating the potential of topical Ufenamate for localized inflammatory conditions such as osteoarthritis.[8][10] Preclinical studies in animal models of arthritis would be a logical next step to evaluate its efficacy in reducing joint inflammation and pain.

Ophthalmology

Topical NSAIDs are a mainstay in ophthalmic practice for managing postoperative inflammation and cystoid macular edema.[11][12] The potential for a fenamate-based topical therapy with good ocular penetration warrants investigation. Preclinical studies could explore the formulation of Ufenamate for ophthalmic use and evaluate its efficacy in models of uveitis or other inflammatory eye conditions.

Conclusion

Ufenamate is a versatile NSAID with a well-defined anti-inflammatory mechanism of action. While its current clinical use is predominantly in dermatology, compelling preclinical evidence opens up exciting avenues for its therapeutic repositioning. The discovery of its ability to promote bone healing via BMP2 induction presents a particularly strong opportunity for development in orthopedic and dental applications. Further research is warranted to fully elucidate its signaling pathways, establish a comprehensive pharmacokinetic and pharmacodynamic profile, and conduct well-designed clinical trials to validate its efficacy in these novel therapeutic areas. This technical guide provides a foundational resource for researchers and drug developers to build upon in unlocking the full therapeutic potential of Ufenamate.

References

- 1. What is the mechanism of Ufenamate? [synapse.patsnap.com]

- 2. What is Ufenamate used for? [synapse.patsnap.com]

- 3. Topical Application of Butyl Flufenamate Ointment Promotes Cranial Defect Healing in Mice by Inducing BMP2 Secretion in Skin Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BMP-2 promotes fracture healing by facilitating osteoblast differentiation and bone defect osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Photoprotective, Anti-Inflammatory, Moisturizing, and Antimelanogenic Effects of a Methanolic Extract of Chrysophyllum lucentifolium Cronquist [mdpi.com]

- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Topical Nonsteroidal Anti-Inflammatory Drugs for Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonsteroidal Anti-Inflammatory Drugs for Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of Ufenamate Stock Solutions for Cell-Based Assays

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of Ufenamate stock solutions for use in in vitro cell-based assays. Ufenamate is an anthranilic acid derivative with anti-inflammatory properties.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This protocol outlines the necessary steps using Dimethyl Sulfoxide (DMSO) as the solvent, and provides guidelines for calculating concentrations and ensuring solution stability.

Physicochemical Properties

Ufenamate (also known as Flufenamic acid butyl ester) is a compound used in studies of skin diseases and inflammation.[3][4] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈F₃NO₂ | [5] |

| Molecular Weight | 337.34 g/mol | [3][6][7] |

| CAS Number | 67330-25-0 | [3][4][5][8] |

| Appearance | Solid powder or liquid | [4][6][8][9] |

| Solubility in DMSO | ≥ 44 mg/mL (≥ 130.43 mM) | [4] |

Experimental Protocol: Preparing a 100 mM Ufenamate Stock Solution in DMSO

This protocol describes the preparation of a 100 mM Ufenamate stock solution in DMSO, a common concentration for high-concentration stock solutions.

Materials:

-

Ufenamate powder (CAS: 67330-25-0)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Pre-weigh Ufenamate:

-

Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

-

Carefully weigh out 3.37 mg of Ufenamate powder into the tube. This mass is calculated for a final volume of 100 µL. Adjust the mass and volume as needed for your experimental requirements.

-

Calculation:

-

Desired Concentration (M) = 0.1 mol/L

-

Molecular Weight (MW) = 337.34 g/mol

-

Desired Volume (V) = 100 µL = 0.0001 L

-

Mass (g) = M x MW x V = 0.1 mol/L x 337.34 g/mol x 0.0001 L = 0.00337 g = 3.37 mg

-

-

-

Dissolution:

-

Add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the Ufenamate powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[3]

-

-

Sterilization (Optional but Recommended):

-

If the stock solution will be used in sterile cell culture applications, it should be filter-sterilized.

-

Using a sterile syringe, draw up the Ufenamate/DMSO solution.

-

Attach a 0.22 µm syringe filter (PTFE filters are recommended for organic solvents) to the syringe.

-

Dispense the solution through the filter into a new sterile cryovial.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[4]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][9]

-

Workflow for Ufenamate Stock Solution Preparation

Caption: Workflow for preparing Ufenamate stock solutions.

Signaling Pathway Context: Ufenamate's Anti-Inflammatory Action

Ufenamate is known to exert anti-inflammatory effects, in part by downregulating the expression of Cyclooxygenase-2 (COX-2).[4] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By inhibiting this pathway, Ufenamate can reduce the inflammatory response.

Caption: Ufenamate's inhibitory effect on the COX-2 pathway.

Safety Precautions

-

Always handle Ufenamate powder and DMSO in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for Ufenamate and DMSO before handling.

-

DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.

This protocol provides a standardized method for preparing Ufenamate stock solutions, which is essential for ensuring the reliability and reproducibility of in vitro experimental data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Ufenamate | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ufenamate | C18H18F3NO2 | CID 5632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ufenamate | CymitQuimica [cymitquimica.com]

- 7. ufenamate price,buy ufenamate - chemicalbook [chemicalbook.com]

- 8. Ufenamate |CAS:67330-25-0 Probechem Biochemicals [probechem.com]

- 9. HY-100009-50mg | Ufenamate [67330-25-0] Clinisciences [clinisciences.com]

Probing the Anti-Inflammatory Potential of Ufenamate: In Vivo Animal Models and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Note

Ufenamate, a non-steroidal anti-inflammatory drug (NSAID), effectively mitigates inflammation primarily through the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[1][2] This targeted action reduces the synthesis of prostaglandins, key mediators of the inflammatory cascade, pain, and fever.[1][2] To rigorously evaluate the anti-inflammatory efficacy of ufenamate in vivo, standardized and reproducible animal models are indispensable. This document provides detailed protocols for two widely accepted models: the carrageenan-induced paw edema model for acute inflammation and the cotton pellet-induced granuloma model for the sub-chronic inflammatory response. These protocols are designed to guide researchers in obtaining robust and reliable data on the therapeutic potential of ufenamate.

Mechanism of Action: Signaling Pathway

Ufenamate's primary mechanism of action involves the inhibition of the cyclooxygenase (COX) pathway. By blocking COX enzymes, particularly the inducible COX-2 isoform, ufenamate prevents the conversion of arachidonic acid into prostaglandins (specifically prostaglandin E2 - PGE2), which are potent inflammatory mediators. This reduction in prostaglandin levels leads to decreased vasodilation, vascular permeability, and pain signaling, thereby alleviating the cardinal signs of inflammation.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is a cornerstone for the evaluation of acute anti-inflammatory agents. Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a reproducible inflammatory response characterized by edema.

Experimental Workflow:

References

- 1. Topical Application of Butyl Flufenamate Ointment Promotes Cranial Defect Healing in Mice by Inducing BMP2 Secretion in Skin Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Anti-inflammatory and analgesic activities of a trans-cutaneous non-steroidal anti-inflammatory agent, etofenamate gel] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Formulating Ufenamate into Topical Gels and Creams for Skin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ufenamate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class, specifically a butyl ester of flufenamic acid.[1][2] It is primarily utilized in topical formulations to treat various inflammatory skin conditions such as acute and chronic eczema, contact dermatitis, and atopic dermatitis.[3][4] Its therapeutic effect stems from the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[5][6] Being a highly lipophilic compound, ufenamate's formulation into effective topical delivery systems that ensure adequate skin penetration is critical for its efficacy.[3]

This document provides detailed application notes and protocols for the formulation of ufenamate into topical creams and gels. It also outlines methodologies for the evaluation of these formulations, including in vitro release testing, ex vivo skin permeation, and analytical quantification, to support dermatological research and product development.

Physicochemical Properties of Ufenamate

Understanding the physicochemical properties of ufenamate is fundamental for designing a stable and effective topical formulation. Ufenamate is characterized as a highly lipophilic drug, which influences vehicle selection and potential for skin penetration.[3]

| Property | Value / Description | Reference |

| Chemical Name | Butyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | [2][7] |

| Synonyms | Butyl flufenamate, Flufenamic acid butyl ester | [1][2] |

| Molecular Formula | C18H18F3NO2 | [4][8] |

| Molecular Weight | 337.34 g/mol | [3][8] |

| Log P (Octanol/Water) | 6.7 | [3] |

| Solubility | Freely soluble in oil; poorly soluble in water.[3][9] Soluble in DMSO (≥ 44 mg/mL).[2] | [2][3][9] |

| Appearance | Solid powder | [4] |

| Therapeutic Class | Non-steroidal anti-inflammatory drug (NSAID) | [5][6] |

Table 1: Physicochemical properties of Ufenamate.

Mechanism of Action: Anti-Inflammatory Pathway

Ufenamate exerts its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes.[5][6] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[5][10] By blocking this pathway, ufenamate reduces the local production of PGs at the application site, thereby mitigating inflammatory symptoms.[5] Some studies also indicate that ufenamate can downregulate the expression of COX-2.[2]

Caption: Ufenamate inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Formulation Protocols

The choice of formulation—cream or gel—depends on the desired cosmetic properties, the condition of the skin barrier, and the required penetration profile.

Protocol 3.1: Preparation of Ufenamate Topical Cream (Oil-in-Water Emulsion)

This protocol describes the preparation of a 5% (w/w) ufenamate oil-in-water (O/W) cream. O/W emulsions are generally non-greasy and easily washable.

Materials and Equipment:

-

Ufenamate powder

-

Oil phase components (e.g., Liquid Paraffin, Cetyl Alcohol)

-

Aqueous phase components (e.g., Purified Water, Glycerin)

-

Emulsifiers (e.g., Polysorbate 80, Sorbitan monostearate)

-

Preservatives (e.g., Methylparaben)

-

Homogenizer/emulsifier

-

Heating magnetic stirrers and water bath

-

Beakers, graduated cylinders

Procedure:

-

Prepare the Oil Phase: In a beaker, combine the oil phase components (liquid paraffin, cetyl alcohol) and the required amount of ufenamate. Heat to 75°C on a water bath and stir until all components, including the ufenamate, are completely dissolved.

-

Prepare the Aqueous Phase: In a separate beaker, dissolve the aqueous phase components (purified water, glycerin), emulsifiers (Polysorbate 80), and preservatives. Heat to 75°C while stirring.[7]

-

Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer.[11] Continue homogenization for 10-15 minutes to ensure the formation of a fine and uniform emulsion.

-

Cooling: Remove the emulsion from the heat and continue to stir gently until it cools to room temperature. This slow cooling prevents phase separation and ensures a smooth consistency.

-

Final QC: Measure the pH and viscosity of the final cream. Store in an airtight container.

| Ingredient | Function | Example % (w/w) |

| Ufenamate | Active Pharmaceutical Ingredient | 5.0 |

| Liquid Paraffin | Oil Phase (Emollient) | 10.0 |

| Cetyl Alcohol | Stiffening Agent / Co-emulsifier | 5.0 |

| Polysorbate 80 (Tween 80) | O/W Emulsifier | 3.0 |

| Sorbitan Monostearate (Span 60) | W/O Emulsifier (Stabilizer) | 2.0 |

| Glycerin | Humectant | 5.0 |

| Methylparaben | Preservative | 0.2 |

| Purified Water | Aqueous Phase | q.s. to 100 |

Table 2: Example formulation for a 5% Ufenamate O/W Cream.

Protocol 3.2: Preparation of Ufenamate Topical Gel

This protocol details the preparation of a 5% (w/w) ufenamate hydroalcoholic gel. Gels offer a cooling sensation and are often preferred for oily skin.

Materials and Equipment:

-

Ufenamate powder

-

Gelling agent (e.g., Carbopol 940)

-

Solvent/Penetration enhancer (e.g., Ethanol)

-

Neutralizing agent (e.g., Triethanolamine - TEA)

-

Co-solvent/Humectant (e.g., Propylene Glycol)

-

Purified water

-

Mechanical stirrer, pH meter

Procedure:

-

Disperse Gelling Agent: Slowly disperse the Carbopol 940 in purified water with constant stirring using a mechanical stirrer until a uniform, lump-free dispersion is formed.[12]

-

Prepare Drug Solution: In a separate container, dissolve the ufenamate in ethanol and propylene glycol. Stir until a clear solution is obtained.

-

Incorporate Drug Solution: Slowly add the ufenamate solution to the Carbopol dispersion while stirring continuously.

-

Neutralization: Adjust the pH to 6.0-6.5 by adding triethanolamine (TEA) dropwise.[12] The mixture will thicken and form a clear or translucent gel.

-

Final QC: Allow the gel to stand for 24 hours to ensure complete hydration of the polymer. Measure the pH, viscosity, and clarity. Store in an appropriate container.

| Ingredient | Function | Example % (w/w) |

| Ufenamate | Active Pharmaceutical Ingredient | 5.0 |

| Carbopol 940 | Gelling Agent | 1.0 |

| Ethanol (95%) | Solvent / Penetration Enhancer | 30.0 |

| Propylene Glycol | Co-solvent / Humectant | 10.0 |

| Triethanolamine (TEA) | Neutralizing Agent | q.s. to pH 6.5 |

| Purified Water | Vehicle | q.s. to 100 |

Table 3: Example formulation for a 5% Ufenamate Gel.

Evaluation Protocols

After formulation, several key tests are required to characterize the product's performance and stability.

Protocol 4.1: In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the rate at which the active drug is released from a semi-solid formulation.[13] It is widely used for quality control and to support bioequivalence assessments.[14][15]

Equipment:

-

Franz-type vertical diffusion cells

-

Inert, synthetic membrane (e.g., Tuffryn®, polysulfone)

-

Receptor medium (e.g., phosphate buffer pH 7.4 with a surfactant like Polysorbate 80 to maintain sink conditions)

-

Water bath/circulator set to 32°C or 37°C

-

HPLC system for analysis

Procedure:

-

Cell Assembly: Assemble the Franz diffusion cells, mounting the synthetic membrane between the donor and receptor chambers.

-

Receptor Medium: Fill the receptor chamber with pre-warmed, deaerated receptor medium, ensuring no air bubbles are trapped beneath the membrane.

-

Equilibration: Place the cells in a circulating water bath maintained at the desired temperature (e.g., 32°C for skin surface simulation) and allow them to equilibrate.

-

Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the ufenamate formulation uniformly onto the membrane surface in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

-

Analysis: Quantify the concentration of ufenamate in the collected samples using a validated HPLC method.

-

Data Analysis: Plot the cumulative amount of drug released per unit area (μg/cm²) against the square root of time. The slope of the linear portion of the plot represents the release rate.

Caption: Workflow for In Vitro Release Testing (IVRT) of topical formulations.

Protocol 4.2: Ex Vivo Skin Permeation Study

This study evaluates the penetration of ufenamate through the different layers of the skin, providing a more biologically relevant model than IVRT.[16]

Equipment & Materials:

-

Same as IVRT, but with excised skin (e.g., Yucatan micropig, porcine, or human cadaver skin) instead of a synthetic membrane.[3]

-

Methanol or other suitable solvent for extraction.

-

Scalpel, forceps, heat-separation apparatus.

Procedure:

-

Skin Preparation: Thaw frozen excised skin. Remove subcutaneous fat and cut the skin into sections to fit the Franz cells.

-

Cell Assembly & Experiment: Follow steps 1-5 from the IVRT protocol (4.1), using the excised skin as the membrane. The experiment is typically run for a longer duration (e.g., 24 hours).

-

Sample Collection: Collect receptor fluid samples at specified time points.

-

Skin Dismantling: At the end of the experiment, dismantle the cell. Wipe the skin surface to remove excess formulation.

-

Layer Separation:

-

Drug Extraction: Mince each skin layer (tape strips, epidermis, dermis) and place them in separate vials with a known volume of an appropriate solvent (e.g., methanol).[3][17] Sonicate and/or vortex to extract the ufenamate.

-

Analysis: Centrifuge the extraction samples and analyze the supernatant for ufenamate content using HPLC. This determines the amount of drug retained in each skin layer.

Caption: Workflow for Ex Vivo Skin Permeation and Retention Studies.

Protocol 4.3: Quantification of Ufenamate by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying ufenamate in release and permeation samples.[3]

| Parameter | Condition |

| Column | Wakosil-II 5C18 HG (150 x 4.6 mm) or equivalent C18 column |

| Mobile Phase | Methanol : Purified Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 285 nm |

| Injection Volume | 20 µL |

Table 4: HPLC conditions for Ufenamate quantification, adapted from literature.[3]

Procedure:

-

Standard Preparation: Prepare a stock solution of ufenamate in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 0.1 - 10 µg/mL).

-

Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the filtered samples from IVRT, skin extraction, or stability studies.

-

Quantification: Determine the concentration of ufenamate in the samples by interpolating their peak areas from the calibration curve.

Protocol 4.4: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This assay determines the ability of the formulated ufenamate to inhibit COX enzymes, confirming its biological activity. Commercially available COX inhibitor screening kits (colorimetric or fluorometric) can be used.

General Procedure (using a commercial kit):

-

Extract Drug: Extract ufenamate from the formulation into a suitable solvent (e.g., DMSO) compatible with the assay.

-

Prepare Reactions: In a 96-well plate, add the assay buffer, heme, COX enzyme (COX-1 or COX-2), and the extracted ufenamate sample or a known inhibitor control (e.g., celecoxib for COX-2).

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubate: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Measure Signal: Measure the absorbance or fluorescence according to the kit's instructions. The signal is proportional to prostaglandin production.

-

Calculate Inhibition: Compare the signal from the ufenamate-treated wells to the untreated control wells to calculate the percentage of COX inhibition.